ethyl 2-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)benzoate
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Overview
Description
The compound “ethyl 2-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)benzoate” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, known for its stability due to aromaticity . The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, it likely involves the formation of amide and ester bonds. Amide bonds are typically formed through the reaction of a carboxylic acid and an amine . Ester bonds are formed through the reaction of a carboxylic acid and an alcohol .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzene ring and the piperidine ring are likely to add significant rigidity to the structure .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds containing benzene rings, amide bonds, and ester bonds can undergo a variety of reactions. For example, benzene rings can undergo electrophilic aromatic substitution . Amides can be hydrolyzed to form carboxylic acids and amines .Properties
IUPAC Name |
ethyl 2-[[1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-2-28-22(27)18-8-4-6-10-20(18)24-21(26)16-11-13-25(14-12-16)15-17-7-3-5-9-19(17)23/h3-10,16H,2,11-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTPNGSVTGLVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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